molecular formula C5H7BrN2O B11733803 (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine

Cat. No.: B11733803
M. Wt: 191.03 g/mol
InChI Key: HZKRLMLVJBZKET-GSVOUGTGSA-N
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Description

(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 3-position and an amine group at the ethan-1-amine moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.

    Bromination: The oxazole ring is then brominated at the 3-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the ethan-1-amine moiety: This step involves the reaction of the brominated oxazole with an appropriate amine source under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the oxazole ring or the bromine atom, leading to dehalogenation or ring reduction.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Dehalogenated or reduced oxazole derivatives.

    Substitution: Functionalized oxazole derivatives with various substituents at the 3-position.

Scientific Research Applications

(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The presence of reactive sites such as the bromine atom and the amine group allows the compound to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

    (1R)-1-(3-chloro-1,2-oxazol-5-yl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.

    (1R)-1-(3-fluoro-1,2-oxazol-5-yl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.

    (1R)-1-(3-iodo-1,2-oxazol-5-yl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness: The presence of the bromine atom at the 3-position of the oxazole ring in (1R)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological activity, making it distinct from its chloro, fluoro, and iodo counterparts.

Properties

Molecular Formula

C5H7BrN2O

Molecular Weight

191.03 g/mol

IUPAC Name

(1R)-1-(3-bromo-1,2-oxazol-5-yl)ethanamine

InChI

InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3/t3-/m1/s1

InChI Key

HZKRLMLVJBZKET-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](C1=CC(=NO1)Br)N

Canonical SMILES

CC(C1=CC(=NO1)Br)N

Origin of Product

United States

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